molecular formula C22H19FN6O4S B2957897 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1019098-64-6

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B2957897
CAS No.: 1019098-64-6
M. Wt: 482.49
InChI Key: MSCQJZTXERBMRT-UHFFFAOYSA-N
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Description

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-fluoro-2-methylphenyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-fluoro-2-methylphenyl)acetamide typically involves multi-step organic synthesis. The process may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the oxadiazole moiety via condensation reactions.
  • Functionalization of the benzodioxole ring.
  • Coupling reactions to attach the acetamide group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-purity reagents.
  • Controlled reaction temperatures and pressures.
  • Catalysts to enhance reaction rates.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (e.g., bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example:

  • Oxidation of the sulfanyl group may yield sulfoxides or sulfones.
  • Reduction of nitro groups may yield corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent for targeting specific diseases.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may:

  • Bind to specific enzymes or receptors.
  • Modulate signaling pathways.
  • Inhibit or activate specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-fluoro-2-methylphenyl)acetamide can be compared with other compounds containing pyrazole, oxadiazole, or benzodioxole moieties.

Uniqueness

  • The unique combination of functional groups in this compound may confer specific properties such as enhanced binding affinity, selectivity, or stability compared to similar compounds.

Properties

IUPAC Name

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O4S/c1-11-3-5-13(23)8-14(11)25-17(30)9-29-19(24)18(22(27-29)34-2)21-26-20(28-33-21)12-4-6-15-16(7-12)32-10-31-15/h3-8H,9-10,24H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCQJZTXERBMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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